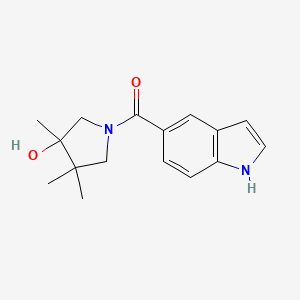

![molecular formula C19H30N4O2S B5565384 2-[2-(1H-imidazol-4-yl)ethyl]-9-[(propylthio)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565384.png)

2-[2-(1H-imidazol-4-yl)ethyl]-9-[(propylthio)acetyl]-2,9-diazaspiro[5.5]undecan-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to a class of organic molecules characterized by their complex diazaspiro[5.5]undecane structure, which is a feature observed in various synthetic and naturally occurring compounds. The chemical is notable for its unique molecular configuration, incorporating elements like imidazole, a propylthio group, and a diazaspiro backbone, which contribute to its distinctive properties and potential applications in material science and pharmaceuticals, excluding its use and effects as a drug.

Synthesis Analysis

The synthesis of compounds similar to 2-[2-(1H-imidazol-4-yl)ethyl]-9-[(propylthio)acetyl]-2,9-diazaspiro[5.5]undecan-3-one involves multistep chemical reactions that incorporate various functional groups into the diazaspiro[5.5]undecane core. A notable method includes the Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor, enabling the introduction of diverse substituents into the spirocyclic framework, as demonstrated in the divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones (Yang et al., 2008).

Molecular Structure Analysis

The crystal structure analysis of similar compounds reveals the intricate arrangement of atoms within the diazaspiro[5.5]undecane framework, characterized by a spiro-annulated structure with significant intermolecular interactions. These structures often exhibit a high degree of symmetry and are stabilized by various non-covalent interactions, contributing to their stability and reactivity (Zhou et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of the diazaspiro[5.5]undecane derivatives is influenced by the functional groups attached to the core structure. These compounds participate in a variety of chemical reactions, including Michael addition, cyclocondensation, and spirocyclization, which are pivotal in synthesizing substituted 3,9-diazaspiro[5.5]undecanes and exploring their chemical properties (Parameswarappa & Pigge, 2011).

Wissenschaftliche Forschungsanwendungen

Imidazole Derivatives in Pharmacology

Imidazole derivatives like Fomepizole, used in treating ethylene glycol poisoning, highlight the pharmacological significance of such compounds in antidote therapies. Fomepizole's application in avoiding more invasive treatments like hemodialysis underscores the therapeutic potential of imidazole derivatives in toxicology and emergency medicine (Boyer et al., 2001).

Toxicological Studies

Research on the toxicological aspects of imidazole-related compounds, such as imidacloprid, offers insights into the environmental and health impacts of these chemicals. Understanding the toxic effects and mechanisms of action of such compounds is crucial for safety evaluations and developing antidotes or treatments for poisonings (Shadnia & Moghaddam, 2008).

Antimycotic Applications

Imidazole derivatives also play a significant role in antimycotic treatments. Their efficacy in treating fungal infections, demonstrated in clinical trials, showcases the broad therapeutic applications of imidazole compounds. These studies contribute to the development of new and more effective treatments for fungal diseases (Umbert et al., 1992).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-(1H-imidazol-5-yl)ethyl]-9-(2-propylsulfanylacetyl)-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O2S/c1-2-11-26-13-18(25)22-9-6-19(7-10-22)5-3-17(24)23(14-19)8-4-16-12-20-15-21-16/h12,15H,2-11,13-14H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMHQFRUNKDMGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSCC(=O)N1CCC2(CCC(=O)N(C2)CCC3=CN=CN3)CC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(1H-imidazol-4-yl)ethyl]-9-[(propylthio)acetyl]-2,9-diazaspiro[5.5]undecan-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[(3-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5565305.png)

![N-(2-ethylphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine](/img/structure/B5565306.png)

![1-(3-fluorobenzyl)-6-oxo-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-piperidinecarboxamide](/img/structure/B5565323.png)

![2-(2-phenylethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5565325.png)

![7,9-dimethyl-3-(3-methylphenyl)pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5565344.png)

![4-[3-(3-hydroxy-3-methylbutyl)benzoyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5565370.png)

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5565373.png)

![1-(3-biphenylyl)-5-methyl-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5565377.png)

![methyl 1-methyl-2-{(3S*,4R*)-3-[(methylsulfonyl)amino]-4-propyl-1-pyrrolidinyl}-1H-benzimidazole-5-carboxylate](/img/structure/B5565386.png)

![N-{1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5565406.png)